Oxindanac

Descripción general

Descripción

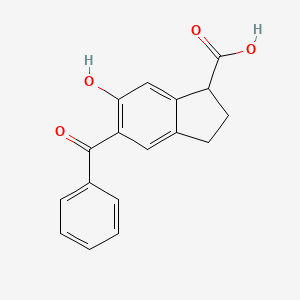

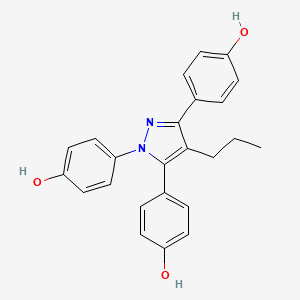

- Oxindanac (fórmula química: C17H14O4) es un derivado de la benzofenona. Su nombre IUPAC es ácido 5-benzoil-6-hidroxi-2,3-dihidro-1H-inden-1-carboxílico .

- Estructuralmente, contiene un grupo benzoilo unido a un sistema de anillo de dihidroindeno.

Aplicaciones Científicas De Investigación

Química: Los investigadores estudian su reactividad y aplicaciones en química sintética.

Biología: Investigaciones sobre sus efectos en las vías celulares y los sistemas biológicos.

Industria: Posibles aplicaciones en el desarrollo de fármacos o como material de partida para otros compuestos.

Mecanismo De Acción

- Oxindanac probablemente inhibe las enzimas ciclooxigenasas (COX), que desempeñan un papel en la inflamación y el dolor.

- Los objetivos moleculares implican interacciones con los sitios activos de la COX, lo que lleva a una reducción de la síntesis de prostaglandinas.

Análisis Bioquímico

Biochemical Properties

Oxindanac interacts with the enzyme cyclooxygenase (COX), acting as a COX inhibitor . This interaction plays a crucial role in its biochemical reactions. The inhibition of COX enzymes by this compound can lead to a decrease in the production of prostaglandins, which are mediators of inflammation .

Cellular Effects

This compound has been shown to have significant effects on various types of cells. It produces long-lasting inhibition of serum thromboxane B2 (TxB2) production . TxB2 is a biomarker of platelet activation, thus, this compound may influence cell signaling pathways related to inflammation and platelet activation .

Molecular Mechanism

The molecular mechanism of this compound involves its binding and inhibition of the COX enzymes . This inhibition can lead to a decrease in the production of prostaglandins, thereby exerting its anti-inflammatory effects .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has been observed to produce long-lasting effects. For instance, a single intravenous or intramuscular injection of 2 mg/kg this compound was found to be active in calves for at least 36-48 hours .

Dosage Effects in Animal Models

The effects of this compound have been studied in animal models, particularly in calves . It was found that the drug’s effects, such as the inhibition of serum TxB2 production, varied with different dosages .

Metabolic Pathways

This compound is involved in the metabolic pathways related to the cyclooxygenase (COX) enzymes . It acts as a COX inhibitor, affecting the synthesis of prostaglandins .

Transport and Distribution

Given its role as a COX inhibitor, it is likely to be distributed in areas where COX enzymes and prostaglandins are present .

Subcellular Localization

Considering its mechanism of action as a COX inhibitor, it is likely to be localized in the areas where the COX enzymes are present, such as the endoplasmic reticulum and nuclear envelope .

Métodos De Preparación

- Las rutas sintéticas para el oxindanac implican la condensación de materiales de partida apropiados para formar el sistema de anillo de indene, seguido de benzoilación.

- Los métodos de producción industrial pueden variar, pero la síntesis generalmente incluye pasos como ciclización, oxidación y carboxilación.

Análisis De Reacciones Químicas

- Oxindanac puede sufrir diversas reacciones:

Oxidación: Puede oxidarse en condiciones específicas.

Sustitución: Reacciones que involucran la sustitución de grupos funcionales en el anillo de benceno.

- Los reactivos comunes incluyen agentes oxidantes (por ejemplo, KMnO4) y cloruros de ácido para la benzoilación.

- Los principales productos dependen de las condiciones específicas de la reacción.

Comparación Con Compuestos Similares

- La singularidad de Oxindanac radica en su estructura específica, que combina unidades de benzoilo e indene.

- Los compuestos similares incluyen otros inhibidores de la COX (por ejemplo, AINE como ibuprofeno, naproxeno).

Propiedades

IUPAC Name |

5-benzoyl-6-hydroxy-2,3-dihydro-1H-indene-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14O4/c18-15-9-13-11(6-7-12(13)17(20)21)8-14(15)16(19)10-4-2-1-3-5-10/h1-5,8-9,12,18H,6-7H2,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMTKXTUIUKKGIL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC(=C(C=C2C1C(=O)O)O)C(=O)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60867671 | |

| Record name | 5-Benzoyl-6-hydroxy-2,3-dihydro-1H-indene-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60867671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68548-99-2, 99910-67-5, 99910-68-6 | |

| Record name | Oxindanac [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068548992 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Oxindanac, (+)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099910675 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Oxindanac, (-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099910686 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Benzoyl-6-hydroxy-2,3-dihydro-1H-indene-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60867671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | OXINDANAC, (+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PS75787KJI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | OXINDANAC, (-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0K7U57MH88 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | OXINDANAC | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZY400R3BNT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1S,5S)-(1-{5-[(4-amino-benzenesulfonyl)-isobutyl-amino]-6-phosphonooxy hexylcarbamoyl}-2,2-diphenyl-ethyl)-carbamic acid methyl ester](/img/structure/B1677976.png)

![13-(2-Fluorophenyl)-3,5,10,10-tetramethyl-8-phenyl-12-oxa-3,5,9-triazatricyclo[7.4.0.02,7]trideca-1,7-diene-4,6-dione](/img/structure/B1677977.png)

![[1-Phosphono-2-(pyridin-2-ylamino)ethyl]phosphonic acid](/img/structure/B1677986.png)

![[1-Hydroxy-1-phosphono-2-(piperidin-2-yl)ethyl]phosphonic acid](/img/structure/B1677989.png)

![P,P'-[1-Hydroxy-2-(4-pyridinyl)ethylidene]bis-phosphonic Acid](/img/structure/B1677990.png)

![[1-Hydroxy-3-(pyridin-3-yl)propane-1,1-diyl]bis(phosphonic acid)](/img/structure/B1677991.png)

![{[(3-Methylpyridin-2-Yl)amino]methanediyl}bis(Phosphonic Acid)](/img/structure/B1677993.png)